1-(Pyrimidin-2-yl)propan-1-ol
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Overview
Description
1-(Pyrimidin-2-yl)propan-1-ol is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-2-yl)propan-1-ol typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method is the reduction of 1-(Pyrimidin-2-yl)propan-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(Pyrimidin-2-yl)propan-1-one.
Reduction: Further reduction can lead to the formation of 1-(Pyrimidin-2-yl)propan-1-amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in dry solvents like tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) for halogenation or amines for amination reactions.
Major Products Formed:
Oxidation: 1-(Pyrimidin-2-yl)propan-1-one.
Reduction: 1-(Pyrimidin-2-yl)propan-1-amine.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
1-(Pyrimidin-2-yl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, pyrimidine derivatives are known to inhibit enzymes like cyclooxygenase (COX) in anti-inflammatory applications or interact with DNA in anticancer treatments .
Comparison with Similar Compounds
1-(Pyrimidin-2-yl)propan-1-one: The ketone analog of 1-(Pyrimidin-2-yl)propan-1-ol.
1-(Pyrimidin-2-yl)propan-1-amine: The amine analog obtained by further reduction.
2-(Pyridin-2-yl)propan-1-ol: A similar compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the pyrimidine ring and the hydroxyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C7H10N2O |
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Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-pyrimidin-2-ylpropan-1-ol |
InChI |
InChI=1S/C7H10N2O/c1-2-6(10)7-8-4-3-5-9-7/h3-6,10H,2H2,1H3 |
InChI Key |
IDSWFJOGMGQNOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC=CC=N1)O |
Origin of Product |
United States |
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